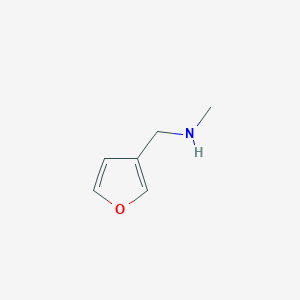

1-(furan-3-yl)-N-methylmethanamine

Vue d'ensemble

Description

“(furan-3-yl)methanamine” is a chemical compound with the CAS Number: 4543-47-9 . It has a molecular weight of 97.12 and is typically stored at 4°C . It is a liquid in its physical form .

Synthesis Analysis

While specific synthesis methods for “1-(furan-3-yl)-N-methylmethanamine” were not found, furan compounds can be synthesized from various sulfur ylides and alkynes . Another method involves the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol from substituted or non-substituted 2-vinylfuran .

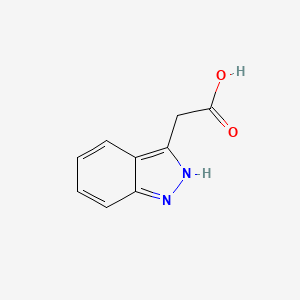

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .

Physical And Chemical Properties Analysis

“(furan-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Corrosion Inhibition

1-(furan-3-yl)-N-methylmethanamine derivatives have been studied for their potential as eco-friendly corrosion inhibitors. For instance, compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) have demonstrated effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies employed techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to assess the inhibitors' performance (Yadav, Sarkar, & Purkait, 2015).

Anticancer Research

Derivatives of 1-(furan-3-yl)-N-methylmethanamine, such as PK9320 and PK9323, have been explored for their anticancer properties. These compounds have shown potential in restoring p53 signaling in mutated cancer cells by acting as molecular chaperones. Research on these derivatives indicates their efficacy as anticancer agents due to their genotoxic and epigenotoxic effects on breast cancer cells (Luparello et al., 2021).

Fluorescent Indicators

Some 1-(furan-3-yl)-N-methylmethanamine derivatives have been synthesized as fluorescent indicators for metal ions, particularly copper. These compounds form complexes with copper ions, leading to significant shifts in absorption and fluorescence spectra, useful in detecting copper levels in living cells (Yang et al., 2016).

Molecular Docking and Antimicrobial Studies

Research has also been conducted on 1-(furan-2-yl) methanamine condensed with other compounds to form Schiff base rare earth metal complexes. These complexes have been evaluated for antimicrobial and anticancer activities, showing promising results in both assays. Theoretical docking against microbial target proteins has been used to explore their biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Photoluminescent Properties

1-(furan-3-yl)-N-methylmethanamine derivatives have also been integrated into photoluminescent studies. For example, platinum(II) complexes with these derivatives have been developed and characterized for their emissive properties at room temperature, with potential applications in areas like organic light-emitting diodes (OLEDs) (Tenne et al., 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been found to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

It’s known that furan derivatives interact with their targets to show their potentiality to treat diseases or disorders

Biochemical Pathways

The fate of these FPCs and their potential are shown as examples, where many more simple or complex chemicals can be obtained .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The stability and efficacy of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

1-(furan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZHRKIFGGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518733 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-3-yl)-N-methylmethanamine | |

CAS RN |

23008-21-1 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

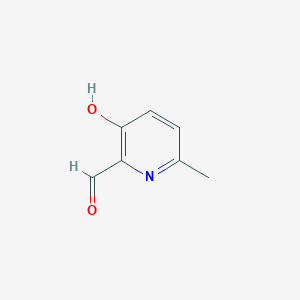

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)